Octyl disulfone
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Overview
Description
Octyl disulfone, also known as 1,2-dioctyl-1,1,2,2-tetraoxo-1lambda6,2lambda6-disulfane, is an organic compound with the molecular formula C16H34O4S2. It is a member of the sulfone family, characterized by the presence of two sulfonyl functional groups attached to octyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl disulfone can be synthesized through the oxidation of corresponding thiols or sulfides. One common method involves the reaction of octyl thiol with an oxidizing agent such as hydrogen peroxide or sodium periodate under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the selective formation of the disulfone.
Industrial Production Methods
In industrial settings, disulfone, dioctyl is produced using large-scale oxidation processes. The starting materials, such as octyl thiol or octyl sulfide, are subjected to oxidation in the presence of catalysts and oxidizing agents. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Octyl disulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert disulfone, dioctyl into higher oxidation state compounds.
Reduction: Reduction reactions can break the sulfone bonds, leading to the formation of thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Higher oxidation state sulfones or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Sulfonyl-substituted derivatives.
Scientific Research Applications
Octyl disulfone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disulfone, dioctyl involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The pathways involved include the formation of sulfonyl adducts and the disruption of normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone: A simpler sulfone with two methyl groups instead of octyl chains.
Diphenyl sulfone: Contains two phenyl groups attached to the sulfonyl groups.
Dibutyl sulfone: Similar structure with butyl chains instead of octyl chains.
Uniqueness
Octyl disulfone is unique due to its long octyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in surfactants and polymer production.
Properties
CAS No. |
13603-70-8 |
---|---|
Molecular Formula |
C16H34O4S2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-octylsulfonylsulfonyloctane |
InChI |
InChI=1S/C16H34O4S2/c1-3-5-7-9-11-13-15-21(17,18)22(19,20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
KKEJKYBURSQHHW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCS(=O)(=O)S(=O)(=O)CCCCCCCC |
13603-70-8 | |
Origin of Product |
United States |
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